methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate
Description
These analogs share the core 5-oxopyrrolidine scaffold but differ in substituents at the N1 position, which significantly influence their physicochemical properties and biological activities. The general synthesis route for such compounds involves condensation reactions between pyrrolidine precursors and substituted aromatic/alkyl halides, followed by esterification or functional group modifications .
Properties
IUPAC Name |
methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-8-21-14-6-4-12(5-7-14)10-17-11-13(9-15(17)18)16(19)20-2/h4-7,13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFTFPASLZLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound. For instance, a common method involves the reaction of 4-propoxybenzylamine with a suitable diketone under acidic or basic conditions to form the pyrrolidine ring.
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Esterification: : The carboxylic acid group at the 3-position of the pyrrolidine ring is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
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Oxidation: : The ketone group at the 5-position can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. The key steps would include:
Bulk Synthesis of Intermediates: Large quantities of 4-propoxybenzylamine and diketones would be synthesized or procured.
Automated Esterification and Cyclization: Using automated reactors to ensure consistent reaction conditions and high yields.
Purification: Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or further oxidized ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and the aromatic substituent can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : Compound 37 achieves a moderate yield (72%) via straightforward esterification, whereas 5g requires transition metal catalysis, resulting in lower yields (58%) .
- Physical State : Aryl-substituted derivatives (e.g., 37, 3) are typically crystalline solids, while trifluoromethyl-substituted analogs (e.g., 5g) often exist as oils, reflecting differences in molecular symmetry and polarity .
Structural and Spectroscopic Characterization
NMR Data :
- Compound 37 : Key signals in $^1$H NMR include aromatic protons (δ 7.2–7.4 ppm) and ester methyl groups (δ 3.6–3.8 ppm). $^{13}$C NMR confirms the carbonyl (δ 172–174 ppm) and ester (δ 52–54 ppm) functionalities .
- Compound 5g : $^{19}$F NMR shows a distinct triplet (δ -116.9 to -117.1 ppm) for the CF₃ group, while $^{13}$C NMR highlights deshielded carbons adjacent to the electron-withdrawing CF₃ group .
Anticancer Activity
- Compound 37 and its hydrazide derivative (38) demonstrated moderate anticancer activity in 2D cell cultures (IC₅₀: 10–50 μM) and reduced spheroid growth in 3D models, likely due to apoptosis induction via ROS modulation .
- 3,4,5-Trimethoxyphenyl-substituted analogs (e.g., compound 3) showed enhanced cytotoxicity (IC₅₀: <10 μM) against breast cancer cell lines, attributed to tubulin polymerization inhibition .
Antioxidant Activity
- Compound 39 (a hydrazone-isatin derivative of 38) exhibited significant radical scavenging activity (EC₅₀: 15–20 μM), surpassing standard antioxidants like ascorbic acid in DPPH assays .
Biological Activity
Methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate is a pyrrolidine derivative with the molecular formula C15H19NO4. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure includes a pyrrolidine ring, an oxo group, and a propoxyphenyl substituent, which may influence its biological interactions. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | Methyl 5-oxo-1-(4-propoxyphenyl)methylpyrrolidine-3-carboxylate |
| InChI Key | DOKWFCDNEBNXAO-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate the activity of enzymes or receptors, influencing pathways relevant to therapeutic applications. The specific interactions and pathways are still under investigation.
Biological Activities
Research indicates that derivatives of this compound exhibit several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the structural features that enhance membrane permeability and target bacterial cell functions.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Research has indicated potential neuroprotective effects, where the compound may mitigate oxidative stress in neuronal cells. This property is particularly relevant for developing treatments for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University tested the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM. Mechanistic studies indicated activation of caspase pathways, suggesting an apoptotic mechanism.
- Neuroprotection in Animal Models : An animal study evaluated the neuroprotective effects of the compound in a model of induced oxidative stress. Results indicated reduced markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
